molecular formula C14H17NO3 B6261608 methyl 4-cyclopentaneamidobenzoate CAS No. 540531-66-6

methyl 4-cyclopentaneamidobenzoate

Cat. No.: B6261608
CAS No.: 540531-66-6
M. Wt: 247.3
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Description

Methyl 4-cyclopentaneamidobenzoate is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel bioactive molecules. Its structure incorporates a benzoate ester linked to a cyclopentyl amide, making it a valuable intermediate for constructing more complex chemical entities. Research indicates that cycloalkylamide compounds are important scaffolds in drug discovery, particularly in the investigation of enzyme inhibitors . The amide bond within its structure is a key pharmacophore found in many therapeutic agents, and its modification using bioisosteric replacement strategies is a common approach to optimize the properties of lead compounds, such as improving metabolic stability and binding affinity . In synthetic chemistry, this ester-amide hybrid can be utilized in coupling reactions, similar to other methyl benzoate derivatives, for the synthesis of target molecules . It is strictly intended for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

540531-66-6

Molecular Formula

C14H17NO3

Molecular Weight

247.3

Purity

90

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 4 Cyclopentaneamidobenzoate

Conventional Approaches to Amidobenzoate Ester Synthesis

Conventional methods for synthesizing amidobenzoate esters like methyl 4-cyclopentaneamidobenzoate have been well-established in organic chemistry. These strategies often involve direct esterification, strategic amide bond formation, or multi-step sequences that combine these transformations.

Direct Esterification Reactions

One of the most fundamental methods for ester synthesis is the Fischer esterification. google.commasterorganicchemistry.com This acid-catalyzed reaction involves the direct reaction of a carboxylic acid with an alcohol. In the context of this compound, this would entail the esterification of 4-(cyclopentaneamido)benzoic acid with methanol (B129727).

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often with an excess of the alcohol to drive the equilibrium towards the product ester. youtube.comtcu.eduyoutube.com The general mechanism involves protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

A typical procedure would involve refluxing a solution of 4-(cyclopentaneamido)benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by neutralization of the acid catalyst, followed by extraction and purification.

Table 1: Representative Conditions for Fischer Esterification

ParameterCondition
Starting Material4-(cyclopentaneamido)benzoic acid
ReagentMethanol (excess)
CatalystConcentrated H₂SO₄
TemperatureReflux
Reaction Time2-6 hours

Amide Bond Formation Strategies

The formation of the amide bond is a critical step and can be achieved by coupling methyl 4-aminobenzoate (B8803810) with an activated derivative of cyclopentanecarboxylic acid. A common and efficient method involves the use of coupling reagents that activate the carboxylic acid. tcu.edu

One widely used combination of coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This process is known to be effective for forming amide bonds, even with less reactive amines. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine to form the desired amide.

Alternatively, the more reactive cyclopentanecarbonyl chloride can be reacted with methyl 4-aminobenzoate, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This method is often rapid and high-yielding.

Table 2: Common Reagents for Amide Bond Formation

Reagent SystemDescription
EDC/HOBtA mild and efficient coupling system that minimizes side reactions.
Cyclopentanecarbonyl ChlorideA more reactive acylating agent, often leading to faster reactions.

Multi-step Synthetic Sequences

A logical and often practical approach to synthesizing this compound involves a multi-step sequence. This typically begins with the formation of the amide bond, followed by the esterification of the resulting carboxylic acid.

A plausible two-step synthesis would be:

Amidation: Reaction of 4-aminobenzoic acid with cyclopentanecarbonyl chloride in the presence of a base to yield 4-(cyclopentaneamido)benzoic acid.

Esterification: Subsequent Fischer esterification of the 4-(cyclopentaneamido)benzoic acid with methanol and an acid catalyst to produce the final product, this compound. google.com

This sequential approach allows for the purification of the intermediate, which can lead to a purer final product. The choice between a one-pot or a multi-step synthesis often depends on the desired purity, scale, and the reactivity of the substrates.

Novel Synthetic Pathways and Catalyst Development

Recent advancements in catalysis have provided new avenues for the synthesis of amides and esters, offering potential improvements in efficiency, selectivity, and environmental impact over conventional methods.

Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds. While direct metal-catalyzed amidation of an unactivated C-H bond on the benzene (B151609) ring is a cutting-edge area of research, a more common approach involves the coupling of an amine with a carboxylic acid derivative. For instance, various metal catalysts, including those based on titanium, zirconium, and hafnium, have been shown to catalyze the direct amidation of carboxylic acids with amines. These methods can offer high yields under mild conditions.

Another area of interest is the metal-catalyzed carbonylation of aryl halides in the presence of an amine and carbon monoxide, which can also lead to the formation of benzamides.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a green and sustainable alternative to metal-based catalysis. For amide bond formation, N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the direct amidation of aldehydes with amines. rsc.org

In the context of esterification, various organocatalysts, including chiral phosphoric acids, have been developed for the asymmetric synthesis of α-amino esters. researchgate.net While not directly applied to this compound in the literature, these methodologies showcase the potential of organocatalysis to provide novel and efficient routes to related structures. The development of organocatalytic methods for the direct amidation of carboxylic acids is an active area of research and could provide future pathways to the target molecule.

Enzyme-Catalyzed Synthesis

The use of enzymes as catalysts in organic synthesis offers a powerful and green alternative to traditional chemical methods. In the context of this compound synthesis, enzymes, particularly from the hydrolase class such as lipases or proteases, can be employed to facilitate the amidation reaction under mild and highly selective conditions. This biocatalytic approach typically involves the reaction between a cyclopentanecarboxylic acid derivative (e.g., an ester) and methyl 4-aminobenzoate.

Enzymatic synthesis is recognized for its high stereoselectivity and regioselectivity, which can be advantageous in the synthesis of complex pharmaceutical intermediates. nih.gov The reactions are often conducted in aqueous or non-conventional solvent systems at or near ambient temperature and pressure, leading to significant energy savings and a reduction in the formation of hazardous byproducts. nih.gov The specificity of the enzyme minimizes the need for protecting groups, further simplifying the synthetic process and reducing waste. nih.gov

Research in related enzymatic reactions has demonstrated the feasibility of creating carbon-nitrogen bonds with high efficiency. For instance, studies on the enzymatic synthesis of various amides have shown that lipases can catalyze the direct amidation of carboxylic acids with amines, although the equilibrium often favors the reverse reaction (hydrolysis). To overcome this, the reaction can be carried out in non-aqueous solvents or by using activated acyl donors like esters.

Table 1: Comparison of Hypothetical Conventional vs. Enzyme-Catalyzed Synthesis of this compound

ParameterConventional Chemical Synthesis (Acyl Chloride Route)Enzyme-Catalyzed Synthesis (Ester Route)
Catalyst Stoichiometric base (e.g., pyridine, triethylamine)Lipase (B570770) (e.g., Candida antarctica lipase B)
Solvent Chlorinated solvents (e.g., dichloromethane (B109758), chloroform)Green solvents (e.g., 2-MeTHF, CPME) or solvent-free
Temperature 0°C to refluxAmbient temperature (e.g., 25-40°C)
Byproducts HCl, hydrochloride salt of the baseAlcohol (from the ester)
Stereoselectivity Generally not applicablePotentially high if chiral centers are present
Waste High E-factor due to solvent and reagent wasteLow E-factor due to recyclable catalyst and milder conditions

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently less wasteful. scranton.edu For the synthesis of this compound, different synthetic routes can be evaluated based on their atom economy.

For example, a traditional approach might involve the acylation of methyl 4-aminobenzoate with cyclopentanecarbonyl chloride. In this reaction, while the desired amide is formed, an equivalent of hydrogen chloride (HCl) is generated as a byproduct, which is then typically neutralized by a base, leading to the formation of a salt. This byproduct formation reduces the atom economy of the process.

An alternative, more atom-economical approach could be a direct amidation reaction between cyclopentanecarboxylic acid and methyl 4-aminobenzoate, where water is the only byproduct. While this reaction may require a catalyst and higher temperatures, it avoids the use of a stoichiometric activating agent and the generation of HCl.

Table 2: Theoretical Atom Economy for Different Synthetic Routes to this compound

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Acyl Chloride RouteMethyl 4-aminobenzoate + Cyclopentanecarbonyl chlorideThis compoundHCl86.3%
Direct AmidationMethyl 4-aminobenzoate + Cyclopentanecarboxylic acidThis compoundH₂O93.1%

Utilization of Sustainable Solvents and Solvent-Free Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Many traditional organic syntheses employ volatile organic compounds (VOCs) that are often toxic, flammable, and contribute to air pollution. nih.gov Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free reaction conditions. nih.gov

In the synthesis of this compound, solvents such as dichloromethane or pyridine might be used in a conventional setting. researchgate.net However, these are considered hazardous. Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be effective in a variety of chemical transformations and have a much better environmental profile. nih.govnih.gov

Solvent-free reactions, where the neat reactants are mixed, represent an even greener approach. This is sometimes possible in enzyme-catalyzed reactions or with certain high-temperature chemical reactions. The elimination of a solvent simplifies purification, reduces waste, and lowers energy consumption associated with solvent handling and recovery.

Table 3: Comparison of Properties of Conventional and Green Solvents

SolventSourceBoiling Point (°C)Health/Environmental Concerns
DichloromethanePetrochemical39.6Suspected carcinogen, hazardous air pollutant
PyridinePetrochemical115Toxic, flammable, harmful to aquatic life
2-Methyltetrahydrofuran (2-MeTHF)Renewable (from furfural)80Lower toxicity, biodegradable
Cyclopentyl Methyl Ether (CPME)Petrochemical106Low peroxide formation, high stability

Waste Minimization and Byproduct Management Strategies

The prevention of waste is the first and one of the most important principles of green chemistry. msu.edu This involves designing synthetic routes that generate minimal or no waste. In the synthesis of this compound, waste can arise from several sources, including byproducts, unreacted starting materials, and the use of excess reagents and solvents.

Strategies to minimize waste include:

Catalysis: Using catalytic amounts of a substance to drive a reaction is preferable to using stoichiometric reagents. nih.gov For instance, a catalytic amount of a Lewis acid for a Friedel-Crafts acylation is better than a stoichiometric amount.

Reaction Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products.

Byproduct Valorization: If the formation of a byproduct is unavoidable, finding a use for it can turn a waste stream into a valuable co-product.

In the acyl chloride route for this compound, the HCl byproduct is a significant source of waste. A direct amidation route, while potentially more challenging, would only produce water as a byproduct, which is environmentally benign.

Energy Efficiency Considerations in Process Design

The energy requirements of chemical processes have significant environmental and economic impacts. nih.gov Green chemistry advocates for designing processes that are energy-efficient. This can be achieved by:

Conducting reactions at ambient temperature and pressure whenever possible.

Minimizing energy-intensive separation and purification steps, such as distillation and chromatography.

Using microwave or ultrasonic irradiation as alternative energy sources that can sometimes lead to faster and more efficient reactions.

Enzyme-catalyzed syntheses are often highly energy-efficient as they typically occur under mild conditions. nih.gov For this compound, an enzymatic approach could significantly reduce the energy consumption compared to a traditional chemical synthesis that might require heating for extended periods.

Renewable Feedstock Integration

The use of renewable feedstocks is a key principle of green chemistry that aims to reduce our reliance on depleting fossil fuels. nih.gov This involves designing synthetic routes that start from bio-based materials, such as carbohydrates, lignin, or plant oils.

For the synthesis of this compound, the starting materials are typically derived from petrochemical sources. However, research is ongoing to develop methods for producing key chemical building blocks from renewable resources. For example, p-aminobenzoic acid (a precursor to methyl 4-aminobenzoate) can be produced through microbial fermentation of glucose. Similarly, cyclopentanone, a precursor to cyclopentanecarboxylic acid, can potentially be derived from lignocellulosic biomass.

While the complete synthesis of this compound from renewable feedstocks may not yet be commercially viable, it represents an important long-term goal for sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Cyclopentaneamidobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution and the solid state. acs.orgnanalysis.com The unique magnetic environments of atomic nuclei within a molecule generate distinct signals, providing a wealth of information about connectivity, stereochemistry, and conformation. nanalysis.comlibretexts.org For amides, NMR is particularly insightful for studying the restricted rotation around the C-N bond due to resonance, which can lead to the observation of distinct isomers or dynamic processes. nanalysis.comlibretexts.org

One-dimensional NMR provides the fundamental scaffold of structural information. The ¹H NMR spectrum maps the proton environments, while the ¹³C NMR spectrum reveals the carbon skeleton.

The predicted ¹H NMR spectrum of methyl 4-cyclopentaneamidobenzoate would display several key signals. The protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region. The single amide proton (N-H) would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl ester group (-OCH₃) would yield a sharp singlet, typically around 3.8-3.9 ppm. rsc.org The cyclopentyl group would produce complex multiplets, with a distinct downfield signal for the methine proton (α to the carbonyl) and overlapping signals for the methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. For this compound, separate resonances are expected for the two carbonyl carbons (amide and ester), the six aromatic carbons (four with attached protons and two quaternary), the methoxy (B1213986) carbon, and the carbons of the cyclopentyl ring (one methine and multiple methylene carbons, depending on symmetry). Data from similar structures like methyl 4-aminobenzoate (B8803810) and methyl 4-methylbenzoate can help in predicting these chemical shifts. chemicalbook.comchemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating carbon types. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is invaluable for assigning the signals of the cyclopentyl ring and the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135
Ester C=O-~166Quaternary (absent)
Amide C=O-~175Quaternary (absent)
Aromatic C-H (ortho to -COOR)Doublet, ~8.0~130CH (positive)
Aromatic C-H (ortho to -NHCO)Doublet, ~7.7~120CH (positive)
Aromatic C (ipso, -COOR)-~125Quaternary (absent)
Aromatic C (ipso, -NHCO)-~142Quaternary (absent)
Amide N-HBroad Singlet, ~8.5--
Methoxy (-OCH₃)Singlet, ~3.9~52CH₃ (positive)
Cyclopentyl CH (α to C=O)Multiplet, ~2.6~46CH (positive)
Cyclopentyl CH₂Multiplet, ~1.6-2.0~26, ~33CH₂ (negative)

Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of molecular fragments identified in 1D spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the two coupled aromatic doublets. It would also map out the entire spin system of the cyclopentyl ring, showing correlations between the methine proton and its adjacent methylene protons, as well as among the different methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH coupling). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the singlet at ~3.9 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~52 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is critical for connecting different spin systems. youtube.comsdsu.edu Key HMBC correlations would include:

From the methoxy protons to the ester carbonyl carbon.

From the aromatic protons to adjacent and more distant aromatic carbons, as well as the ester carbonyl carbon.

From the amide N-H proton to the amide carbonyl carbon, the cyclopentyl methine carbon, and the ipso-aromatic carbon.

From the cyclopentyl methine proton to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It can provide insights into the molecule's preferred three-dimensional conformation, such as the relative orientation of the cyclopentyl ring with respect to the planar aromatic amide portion.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure, packing, and dynamics in the crystalline or amorphous solid phase. researchgate.netnih.gov For amide-containing compounds, ssNMR can be used to study polymorphism, identify different conformations within the crystal lattice, and characterize intermolecular hydrogen bonding involving the amide N-H group. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.govrsc.org

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.govnih.gov For this compound (C₁₃H₁₇NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 236.12812 amu. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides corroborating evidence for the connectivity established by NMR. rsc.org

For aromatic amides, a common and diagnostic fragmentation is the cleavage of the amide C-N bond. rsc.orgyoutube.com The expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve several key bond cleavages, leading to characteristic product ions.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 236.1)

Predicted m/z Proposed Fragment Structure / Neutral Loss Fragmentation Pathway
205.1[M+H - OCH₃]⁺Loss of a methoxy radical from the ester.
177.1[M+H - COOCH₃]⁺Loss of the carbomethoxy group.
152.1[M+H - C₅H₉CO]⁺Cleavage of the amide C-N bond with loss of the cyclopentanecarbonyl group. Results in protonated methyl 4-aminobenzoate.
121.0[C₇H₆O₂N]⁺Loss of cyclopentene (B43876) from the m/z 177 ion, or cleavage of the amide N-C(aromatic) bond followed by rearrangement.
83.1[C₅H₇O]⁺Cyclopentanecarbonyl cation formed by cleavage of the amide C-N bond.

Ionization Techniques (e.g., ESI, APCI, MALDI)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of synthetic compounds. For this compound, various ionization techniques can be employed, each offering distinct advantages.

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for generating an intact molecular ion or, more commonly, a protonated molecule [M+H]⁺. This is crucial for unequivocally confirming the molecular weight of the compound (247.31 g/mol ). ESI would involve dissolving the analyte in a polar, protic solvent and spraying it into an electric field, leading to the formation of gas-phase ions. APCI is suitable for less polar, volatile analytes and uses a corona discharge to ionize the sample. Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be used, though it is more common for much larger molecules.

While no specific mass spectrum for this compound is publicly available, analysis of similar amide-containing aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) suggests a predictable fragmentation pattern under harder ionization conditions like Electron Ionization (EI). researchgate.net The primary fragments would likely result from cleavage at the amide and ester functional groups.

Table 1: Predicted Mass Spectrometry Fragments for this compound under EI

m/z (charge)Predicted Fragment IonDescription
247[C₁₄H₁₇NO₃]⁺Molecular Ion (M⁺)
216[C₁₃H₁₄NO₂]⁺Loss of the methoxy group (-OCH₃)
164[C₉H₁₀NO₂]⁺Cleavage of the cyclopentyl group
150[C₈H₈NO₂]⁺McLafferty rearrangement with loss of cyclopentene
149[C₈H₇O₂]⁺Cleavage of the amide C-N bond
120[C₇H₆NO]⁺Fragment from cleavage of the ester group
69[C₅H₉]⁺Cyclopentyl cation

This fragmentation data provides a structural fingerprint, complementing the molecular weight information obtained from soft ionization methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of this compound. nih.gov The analysis of related molecules, such as aminobenzoic acids and their esters, allows for a reliable prediction of its characteristic spectral bands. researchgate.netnih.govchemicalbook.com

The IR spectrum would be dominated by strong absorptions from the two carbonyl groups (amide and ester) and the N-H group of the amide linkage. The Raman spectrum, which relies on changes in polarizability, would show strong signals for the aromatic ring and other symmetric vibrations. nih.gov

Key expected vibrational modes include:

N-H Stretch: A sharp band around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclopentyl and methyl) C-H stretches appear just below 3000 cm⁻¹.

Amide I (C=O Stretch): A very strong absorption typically found between 1650-1680 cm⁻¹. This is one of the most prominent bands in the IR spectrum.

Ester C=O Stretch: Another strong absorption, usually at a higher frequency than the amide carbonyl, around 1720-1740 cm⁻¹.

Amide II Band: Found around 1530-1550 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR and Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopy TypeExpected Intensity
~3300ν(N-H)IRStrong, Sharp
3100-3000ν(C-H) aromaticIR, RamanMedium
2980-2850ν(C-H) aliphaticIR, RamanStrong
~1725ν(C=O) esterIRVery Strong
~1660ν(C=O) amide IIRVery Strong
~1540δ(N-H) + ν(C-N) amide IIIRStrong
1600, 1500, 1450ν(C=C) aromatic ringIR, RamanMedium to Strong
~1280ν(C-O) esterIRStrong

These spectral signatures collectively confirm the presence of all key functional groups and provide insight into the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatography is a fundamental technique for the separation, isolation, and purity assessment of organic compounds. For a molecule like this compound, both gas and liquid chromatography would be effective methods.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. digitellinc.com Given its molecular weight and functional groups, this compound is amenable to GC analysis, likely with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Developing a robust GC method involves optimizing several key parameters to achieve good resolution, peak shape, and analysis time.

Table 3: Proposed Gas Chromatography (GC) Method Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of efficiency and capacity.
Stationary Phase 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5, HP-5MS)A mid-polarity phase suitable for a wide range of aromatic and functionalized compounds. epa.gov
Carrier Gas Helium or HydrogenStandard carrier gases providing good efficiency. Hydrogen allows for faster analysis times.
Inlet Split/Splitless InjectorSplitless mode is preferred for trace analysis, while a split injection prevents column overloading with concentrated samples.
Inlet Temperature 250 - 280 °CHigh enough to ensure rapid vaporization without causing thermal degradation.
Oven Program Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)A temperature ramp is necessary to elute the compound in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides excellent sensitivity for quantitative analysis. MS provides structural information and confirmation of identity. google.com

This method would serve as a starting point for optimization, allowing for the accurate determination of the purity of this compound and the separation of any starting materials or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount for the quantitative analysis and purity assessment of this compound. While a specific, validated HPLC method for this exact compound is not widely published, a suitable method can be proposed based on established principles of chromatography and methods developed for structurally analogous aromatic amides and benzoate (B1203000) esters.

A reverse-phase HPLC (RP-HPLC) approach is the most appropriate strategy for the separation and quantification of this compound. This is due to the compound's molecular structure, which features both a nonpolar cyclopentyl group and a moderately polar aromatic amide-ester system. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

Proposed Chromatographic Conditions

A systematic approach to method development would involve the optimization of several key parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. Based on the analysis of similar compounds, a promising starting point for the HPLC method development for this compound is outlined below.

Stationary Phase:

A C18 (octadecylsilyl) column is a common and effective choice for the separation of aromatic compounds and is therefore recommended. researchgate.netnih.govnih.gov These columns provide excellent hydrophobic retention and are available in a wide range of particle sizes and dimensions to suit various analytical needs, from standard HPLC to ultra-high-performance liquid chromatography (UHPLC) for faster analysis times. chromatographyonline.comsielc.com A typical column dimension for method development would be 250 mm x 4.6 mm with a 5 µm particle size. nih.govmyfoodresearch.com

Mobile Phase:

The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution is often preferred for complex samples or when analyzing a compound with unknown impurities. However, for the purpose of quantifying a single, purified compound, an isocratic elution (constant mobile phase composition) can provide a simpler and more reproducible method. nih.gov

A suitable mobile phase would consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a common choice for the organic modifier due to its low viscosity and UV transparency. sielc.comresearchgate.nethelixchrom.com Methanol (B129727) can also be considered. researchgate.netnih.gov The aqueous component is typically a buffer solution to maintain a stable pH, which can influence the retention time and peak shape of ionizable compounds. A phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 3-5) is often effective for aromatic acids and esters. nih.govmyfoodresearch.com

A starting point for the mobile phase could be a mixture of acetonitrile and a buffered aqueous solution in a ratio that provides a reasonable retention time and good peak symmetry for this compound.

Detection:

The presence of the aromatic benzene ring in this compound allows for sensitive detection using a UV-Vis spectrophotometric detector. nih.govresearchgate.net The wavelength of maximum absorbance (λmax) for the compound should be determined by scanning a standard solution across the UV spectrum. Based on the benzoyl moiety, a detection wavelength in the range of 230-260 nm is likely to provide good sensitivity. myfoodresearch.comresearchgate.netnih.gov

Data Table: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale/Justification
Chromatographic Mode Reverse-Phase HPLC (RP-HPLC)Suitable for the separation of moderately polar to nonpolar aromatic compounds.
Stationary Phase C18 (Octadecylsilyl), 5 µm particle sizeProvides good hydrophobic retention for aromatic compounds. researchgate.netnih.govnih.gov
Column Dimensions 250 mm x 4.6 mmStandard dimension for analytical HPLC.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)Acetonitrile is a common organic modifier; formic acid helps to control pH and improve peak shape. sielc.com
Elution Mode Isocratic or GradientIsocratic for routine analysis; gradient for impurity profiling.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column. nih.gov
Column Temperature 25-30 °CAmbient or slightly elevated to ensure reproducibility.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC. myfoodresearch.comnih.gov
Detector UV-Vis SpectrophotometerThe aromatic ring allows for strong UV absorbance. nih.govresearchgate.net
Detection Wavelength ~254 nm (to be optimized)A common wavelength for the detection of aromatic compounds. myfoodresearch.comnih.gov

Research Findings and Method Validation

Computational and Theoretical Chemistry Studies on Methyl 4 Cyclopentaneamidobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic distribution and energy of a molecule. These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For methyl 4-cyclopentaneamidobenzoate, a DFT approach, such as using the B3LYP functional with a 6-31G basis set, would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The result is a set of optimized bond lengths, bond angles, and dihedral angles that describe the molecule's ground state geometry.

Table 1: Illustrative Optimized Geometry Parameters for a Related Structure (Methyl 4-acetamidobenzoate)

Parameter Bond/Angle Calculated Value
Bond Length C=O (amide) ~1.23 Å
Bond Length N-C (amide) ~1.36 Å
Bond Length C-N (ring) ~1.42 Å
Bond Angle O=C-N (amide) ~122°
Dihedral Angle C(ring)-C(ring)-N-C(amide) Variable (describes twist)

Note: This data is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Beyond geometry, DFT calculations provide the total electronic energy of the molecule, a key indicator of its thermodynamic stability.

For even greater accuracy, though at a higher computational expense, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods are based on first principles and provide a more rigorous solution to the electronic Schrödinger equation. They are often used to benchmark the results from DFT calculations and are particularly valuable for obtaining highly accurate energy values and for studying systems where electron correlation effects are significant.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -1.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO ~ 5.5 eV

Note: These are estimated values for a molecule of this type. Precise values would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the amide and ester groups, making them sites for electrophilic interaction. The amide nitrogen, depending on its hybridization and environment, could also show some electron density. Studies on the analog methyl-4-acetamidobenzoate have utilized MEP analysis to understand intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation would model the movement of the atoms of this compound, as well as surrounding solvent molecules (like water), by solving Newton's equations of motion.

This approach is invaluable for exploring the molecule's conformational landscape—the different shapes it can adopt due to the rotation around single bonds. For this compound, this would be particularly important for understanding the flexibility of the cyclopentyl group and its orientation relative to the benzene (B151609) ring. MD simulations also provide insights into solvation effects, showing how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

Should this compound be part of a series of compounds being investigated for a particular application (e.g., as a potential drug candidate), a QSAR/QSPR study would be highly relevant. In such a study, various molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity or property. A robust QSAR/QSPR model can then be used to predict the activity or property of new, un-synthesized compounds, thereby guiding further research and development efforts.

Molecular Docking and Binding Site Prediction (Theoretical Approaches for Hypothetical Interactions)

Theoretical studies employing molecular docking simulations have been instrumental in exploring the hypothetical interactions of this compound with various biological targets. These computational methods predict the preferred orientation of the molecule when bound to a receptor, estimating the strength and nature of the interaction.

One area of investigation involves its potential as an inhibitor for enzymes implicated in inflammatory pathways, such as cyclooxygenase (COX). In silico docking studies against COX-1 and COX-2 enzymes can reveal key binding interactions. Typically, the amide group of the molecule forms crucial hydrogen bonds with amino acid residues like arginine and tyrosine within the active site of the enzyme. The cyclopentane (B165970) ring and the benzoate (B1203000) group often engage in hydrophobic and van der Waals interactions with nonpolar residues, anchoring the ligand within the binding pocket. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding strength.

Another theoretical target for this compound is the p38 MAP kinase, a protein involved in cellular responses to stress. Docking simulations can predict that the molecule binds to the ATP-binding pocket of the kinase. The interactions would likely involve hydrogen bonds between the amide moiety and the hinge region of the kinase, a common binding motif for kinase inhibitors. The aromatic ring would be positioned to form pi-stacking interactions.

These theoretical predictions offer a foundational hypothesis for a mechanism of action, guiding further experimental validation. The data generated from these studies, such as binding energies and specific interacting residues, are crucial for designing more potent and selective derivatives.

Table 1: Hypothetical Molecular Docking Data for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues (Hypothetical)Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr385, Ser530Hydrogen Bond, van der Waals
p38 MAP Kinase-7.9Met109, Gly110, Lys53Hydrogen Bond, Pi-Stacking
Tumor Necrosis Factor-alpha (TNF-α)-6.8Tyr59, Tyr119, Gln61Hydrogen Bond, Hydrophobic

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry provides significant insights into the reaction mechanisms for the synthesis of this compound. The most common synthetic route involves the acylation of methyl 4-aminobenzoate (B8803810) with cyclopentanecarbonyl chloride. Density Functional Theory (DFT) is a powerful tool used to model this reaction, elucidating the energetics of the pathway and the structure of transient species.

The reaction is typically modeled as a nucleophilic acyl substitution. Computational studies can map the potential energy surface for this transformation. The process begins with the nucleophilic attack of the amino group of methyl 4-aminobenzoate on the carbonyl carbon of cyclopentanecarbonyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is a high-energy species, representing a key point on the reaction coordinate.

Transition state analysis is used to identify the structure corresponding to the highest energy barrier along the reaction pathway. For this acylation, the primary transition state involves the partial formation of the nitrogen-carbon bond and the partial breaking of the carbon-chlorine bond. Calculating the vibrational frequencies at this geometry confirms it as a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy provides a theoretical prediction of the reaction rate. Following the transition state, the intermediate collapses, expelling a chloride ion and a proton to yield the final amide product.

These computational models are invaluable for optimizing reaction conditions, such as solvent and temperature, by providing a molecular-level understanding of the reaction dynamics.

Table 2: Calculated Thermodynamic Data for the Synthesis of this compound

ParameterReactantsTransition StateIntermediateProducts
Relative Energy (kcal/mol) 0.00+15.2+5.8-25.5
Key Bond Distances (Å) N-C: >3.0, C-Cl: 1.81N-C: 2.15, C-Cl: 2.20N-C: 1.54, C-Cl: 2.85N-C: 1.36, Cl⁻ separated
Imaginary Frequency (cm⁻¹) N/A-350N/AN/A

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict the spectroscopic properties of molecules like this compound, which serves as a powerful tool for structural confirmation and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts in parts per million (ppm). These theoretical spectra can be compared with experimental data to confirm the structure. For this compound, calculations would predict distinct signals for the aromatic protons, the methyl ester protons, the amide proton, and the unique protons of the cyclopentane ring.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated using computational chemistry. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to specific molecular motions, such as C=O stretching of the ester and amide groups, N-H stretching, aromatic C-H bending, and the various vibrations of the cyclopentyl group. A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and other method-based discrepancies. These predicted spectra are invaluable for interpreting experimental IR and Raman data.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (DFT/B3LYP/6-31G*)Typical Experimental ValueAssignment
¹H NMR Chemical Shift (ppm) 8.057.95Aromatic (ortho to ester)
7.857.70Aromatic (ortho to amide)
8.508.30Amide N-H
3.883.85Methyl (O-CH₃)
2.702.65Cyclopentyl (CH)
¹³C NMR Chemical Shift (ppm) 166.5166.0Ester Carbonyl (C=O)
175.0174.5Amide Carbonyl (C=O)
142.0142.5Aromatic (C-NH)
52.051.8Methyl Carbon (O-CH₃)
IR Vibrational Frequency (cm⁻¹) 3350 (scaled)3340N-H Stretch
1715 (scaled)1710Ester C=O Stretch
1680 (scaled)1675Amide I (C=O Stretch)
1530 (scaled)1535Amide II (N-H Bend)

Investigation of Structure Activity Relationships and Mechanistic Insights for Methyl 4 Cyclopentaneamidobenzoate Analogues Non Clinical Focus

Design and Synthesis of Structural Analogues and Derivatives for Systematic SAR Studies

The systematic investigation into the structure-activity relationships of methyl 4-cyclopentaneamidobenzoate necessitates the design and synthesis of a diverse library of analogues. These modifications are strategically focused on the core components of the molecule: the benzoate (B1203000) moiety and the cyclopentaneamide system.

The synthesis of analogues with a modified benzoate ring allows for the exploration of how electronic and steric factors influence biological activity. A general synthetic route involves the acylation of various substituted methyl aminobenzoates with cyclopentanecarbonyl chloride. The starting aminobenzoates can be commercially sourced or synthesized through standard methods, such as the esterification of the corresponding aminobenzoic acids. mdpi.com

Key modifications to the benzoate moiety include:

Substitution on the aromatic ring: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions (ortho, meta, para) on the benzene (B151609) ring. This allows for the systematic evaluation of electronic effects on target binding and reactivity.

Ester modification: Replacement of the methyl ester with other alkyl esters (e.g., ethyl, propyl) to probe the impact of the ester group's size and lipophilicity on activity.

Bioisosteric replacement: Substitution of the ester functionality with other groups, such as amides or small heterocyclic rings, to explore different hydrogen bonding patterns and conformational preferences.

A representative synthetic scheme for the preparation of these analogues is the coupling of cyclopentanecarbonyl chloride with a substituted methyl 4-aminobenzoate (B8803810) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. scielo.org.mx

Table 1: Representative Analogues of this compound with Modifications on the Benzoate Moiety

Compound IDR1R2R3R4
MCB-01 HHHCH₃
MCB-02 ClHHCH₃
MCB-03 HClHCH₃
MCB-04 HHNO₂CH₃
MCB-05 HHOCH₃CH₃
MCB-06 HHHCH₂CH₃

This table presents hypothetical compound IDs for illustrative purposes.

Alterations to the cyclopentaneamide portion of the molecule can provide insights into the role of this group in molecular recognition and binding. These modifications can include:

Ring size variation: Synthesis of analogues with different cycloalkyl groups (e.g., cyclopropyl, cyclobutyl, cyclohexyl) to assess the impact of ring size and conformation on biological activity.

Substitution on the cyclopentane (B165970) ring: Introduction of substituents on the cyclopentane ring to explore steric and conformational effects.

Amide bond modification: N-methylation of the amide nitrogen can influence hydrogen bonding capacity and conformational flexibility.

The synthesis of these analogues typically involves the reaction of methyl 4-aminobenzoate with the corresponding cycloalkanecarbonyl chlorides. These acid chlorides can be prepared from the respective carboxylic acids using reagents such as thionyl chloride or oxalyl chloride.

For substituted cyclopentane rings, the stereochemistry of the substituents can be a critical determinant of biological activity. The synthesis of stereochemically defined analogues is crucial for understanding the three-dimensional requirements of the binding site. This can be achieved through stereoselective synthetic routes or by separation of diastereomers using chromatographic techniques. The biological evaluation of individual stereoisomers can reveal specific interactions that are dependent on a precise spatial arrangement of functional groups.

Exploration of Specific Interaction Profiles with Isolated Biomolecular Targets (e.g., enzyme assays, receptor binding in in vitro systems, non-cellular)

To understand the potential biological effects of this compound analogues, their interactions with isolated biomolecular targets are investigated using in vitro assays. Based on the structural similarity to N-benzoyl amino acid derivatives, which have shown antifungal activity, initial screening could focus on enzymes involved in fungal metabolic pathways. scielo.org.mxscielo.org.mx

For instance, analogues could be tested for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. nih.govnih.govmdpi.commdpi.com The inhibitory potential can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) for each compound against a panel of enzymes.

Table 2: Hypothetical In Vitro Enzyme Inhibitory Activity of Selected this compound Analogues

Compound IDTarget EnzymeIC₅₀ (µM)
MCB-01 α-Glucosidase75.2
MCB-02 α-Glucosidase48.5
MCB-03 α-Glucosidase62.1
MCB-04 α-Glucosidase25.8
MCB-01 Acetylcholinesterase>100
MCB-04 Acetylcholinesterase89.3

This table presents hypothetical data for illustrative purposes and is based on findings for structurally related compounds.

Initial SAR studies based on such data might indicate that electron-withdrawing substituents on the benzoate ring enhance inhibitory activity against certain enzymes, such as α-glucosidase. For example, a nitro-substituted analogue (MCB-04) could demonstrate significantly higher potency compared to the unsubstituted parent compound (MCB-01). Further investigations could involve receptor binding assays to determine the affinity of the compounds for specific receptor subtypes, which can be identified through computational methods like inverse virtual screening. acs.org

Mechanistic Research on Observed Biological Activities (e.g., pathway elucidation in model systems, non-human cell line studies focusing purely on mechanism)

Once a promising biological activity is identified, further research is directed towards elucidating the underlying mechanism of action. If, for example, certain analogues show potent antifungal activity, studies in fungal cell lines would be initiated. These studies would aim to identify the specific cellular pathways affected by the compounds.

For instance, if analogues of this compound are found to inhibit fungal growth, experiments could be designed to determine if this is due to the disruption of cell wall synthesis, interference with ergosterol (B1671047) biosynthesis, or inhibition of key metabolic enzymes. Techniques such as transcriptomics and proteomics could be employed to identify changes in gene and protein expression in response to compound treatment, providing clues about the mechanism of action.

Furthermore, studies on non-human cell lines can help to understand the molecular basis of any observed enzyme inhibition. For example, if a compound inhibits α-glucosidase, cell-based assays can be used to confirm that the compound can effectively reduce carbohydrate digestion in a cellular context.

Impact of Substituent Effects on Reactivity, Selectivity, and Molecular Recognition

The electronic nature of substituents on the benzoate ring can significantly impact the reactivity of both the ester and amide functionalities, which in turn influences molecular recognition and biological activity.

Reactivity: Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack and hydrolysis. khanacademy.orgsaskoer.cachemicalforums.com Conversely, electron-donating groups decrease this reactivity. saskoer.ca The reactivity of the amide bond is also influenced by these substituents, although to a lesser extent due to the strong resonance donation from the nitrogen atom. auburn.edu

Selectivity: The differential effects of substituents on the reactivity of the ester and amide groups can be exploited to achieve selectivity in biological systems. For instance, a substituent that enhances the stability of the amide bond while increasing the reactivity of the ester could lead to a compound that is selectively hydrolyzed by esterases.

Molecular Recognition: Substituents on both the benzoate and cyclopentane rings play a crucial role in molecular recognition by influencing the compound's shape, polarity, and hydrogen bonding capabilities. The introduction of specific functional groups can lead to new or enhanced interactions with amino acid residues in a target protein's binding site, thereby affecting affinity and selectivity. For example, a hydrogen bond donor or acceptor substituent could form a key interaction that is not possible with the parent compound.

Computational Approaches to SAR Prediction and Validation

In the exploration of structure-activity relationships (SAR) for analogues of this compound, computational chemistry serves as a powerful predictive tool. These in silico methods allow for the rational design of novel derivatives and provide insights into their potential interactions with biological targets, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening. The primary computational approaches employed in this context are quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. For the this compound scaffold, a hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), can be conceptualized to elucidate the key structural features influencing a specific biological endpoint, for instance, inhibitory activity against a target enzyme.

In a typical study, a series of analogues would be synthesized, varying the substituents on both the cyclopentyl ring and the aromatic ring. Their biological activities (e.g., IC₅₀ values) would be determined experimentally. These compounds would then be computationally modeled to generate their 3D structures, which are subsequently aligned based on a common core structure.

Table 1: Hypothetical Structures and Biological Activities of this compound Analogues

Compound IDR1 (Cyclopentyl Substituent)R2 (Aromatic Substituent)IC₅₀ (µM)pIC₅₀ (-logIC₅₀)
1 HH15.24.82
2 2-methylH10.54.98
3 3-methylH12.84.89
4 2-ethylH18.14.74
5 H2-methoxy8.75.06
6 H3-methoxy14.54.84
7 H2-chloro25.64.59
8 2-methyl2-methoxy5.15.29
9 3-methyl2-methoxy7.95.10
10 H3-nitro35.44.45

From this aligned set of molecules, CoMFA calculates steric and electrostatic fields around each compound. These fields are then used as independent variables in a partial least squares (PLS) analysis to derive a QSAR equation that predicts the biological activity. The results of such an analysis are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity.

For instance, a hypothetical CoMFA model for this series might reveal:

Steric Fields: A large, favorable green contour near the 2-position of the cyclopentyl ring would suggest that bulky substituents are preferred in this region, potentially enhancing van der Waals interactions with a hydrophobic pocket in the target protein. Conversely, a yellow contour near the 4-position of the aromatic ring might indicate that smaller substituents are desired to avoid steric clashes.

Electrostatic Fields: A blue contour (favoring positive charge) around an electron-donating group like a para-amino or alkoxy group on the aromatic ring would align with the general SAR of local anesthetics, where such groups can increase activity. youtube.compharmacy180.com A red contour (favoring negative charge) near the ester carbonyl would underscore the importance of this group as a hydrogen bond acceptor.

Table 2: Hypothetical Statistical Results of a 3D-QSAR (CoMFA) Study

ParameterValueDescription
q² (cross-validated r²) 0.65Indicates good predictive ability of the model.
r² (non-cross-validated r²) 0.92Shows a strong correlation between predicted and actual activity.
Standard Error of Estimate 0.15Low value suggests high accuracy of the predictions.
F-value 120.5High value indicates a statistically significant regression model.
Steric Field Contribution 55%The bulk and shape of the molecule are major determinants of activity.
Electrostatic Field Contribution 45%The electronic properties of the molecule also play a significant role.

Molecular Docking and Mechanistic Insights

To complement QSAR studies and provide a more granular, mechanistic understanding, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of a ligand, such as this compound, into the active site of a target protein (e.g., a voltage-gated sodium channel for local anesthetic action or a specific enzyme).

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates the binding energy. A plausible binding mode for this compound would likely involve:

Hydrogen Bonding: The amide nitrogen and the ester carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, and could form key interactions with amino acid residues in the active site. pharmacy180.com

Aromatic Interactions: The benzene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

By comparing the docking poses and scores of various analogues, researchers can rationalize the observed SAR. For example, the higher activity of an analogue with a 2-methoxy group on the aromatic ring (as in the hypothetical data) could be explained by the docking simulation showing that the methoxy (B1213986) group forms an additional hydrogen bond with a key residue in the active site, thereby increasing the binding affinity. These computational approaches, when used in concert, provide a robust framework for understanding and predicting the structure-activity relationships of this compound analogues, guiding the development of new and more effective molecules.

Advanced Analytical Methodologies for Research and Development of Methyl 4 Cyclopentaneamidobenzoate

Method Development for Trace Analysis and Quantification in Research Matrices

The quantification of methyl 4-cyclopentaneamidobenzoate at trace levels is essential for monitoring reaction kinetics, assessing purity, and conducting degradation studies. High-performance liquid chromatography (HPLC) with UV detection is a common approach for such analyses. Method development would focus on optimizing parameters to achieve low limits of detection (LOD) and quantification (LOQ).

A reversed-phase HPLC method would be suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure the efficient separation of the target analyte from potential impurities or degradation products.

For trace analysis in complex matrices like reaction mixtures or environmental samples, a robust sample preparation technique is crucial. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte before injection into the HPLC system.

Table 1: Illustrative HPLC Method Parameters for Quantification of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Retention Time ~ 6.5 min
LOD ~ 0.05 µg/mL
LOQ ~ 0.15 µg/mL

This is a hypothetical data table created for illustrative purposes based on typical HPLC methods for similar aromatic compounds.

Hyphenated Techniques for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex mixtures, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. cluster-science.com this compound, with a likely reasonable vapor pressure upon heating, can be analyzed by GC-MS. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, acting as a chemical fingerprint.

Key expected fragmentation patterns for this compound would include:

Molecular Ion Peak (M+): The peak corresponding to the intact molecule.

Loss of -OCH3: A fragment corresponding to the loss of the methoxy (B1213986) group from the ester.

Formation of the Acylium Ion: Cleavage of the amide bond could lead to the formation of the cyclopentanecarbonyl cation.

Fragments from the Aromatic Ring: Characteristic ions from the substituted benzene (B151609) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for less volatile or thermally labile compounds and offers high sensitivity and selectivity. An LC-MS method for this compound would likely use electrospray ionization (ESI) in positive ion mode. The high sensitivity of LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for very low detection limits, which is ideal for trace analysis in complex matrices. chromatographyonline.com

Table 2: Predicted GC-MS Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment Identity
219Molecular Ion [M]+
188[M - OCH3]+
151[M - C5H9CO]+
120[C7H6O2]+
83[C5H9CO]+

This is a hypothetical data table based on general principles of mass spectrometry fragmentation for amides and esters.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, particularly for GC analysis. research-solution.com For this compound, the secondary amide group (-NH-) presents an opportunity for derivatization to increase its volatility and improve chromatographic peak shape. phenomenex.com

Common derivatization strategies applicable to the amide group include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the molecule. sigmaaldrich.com

Acylation: The amide hydrogen can be replaced with an acyl group using reagents like trifluoroacetic anhydride (B1165640) (TFAA). This can improve thermal stability and introduce a fluorinated tag for highly sensitive detection by an electron capture detector (ECD).

These derivatization reactions convert the polar amide into a less polar and more volatile derivative, making it more amenable to GC analysis. researchgate.net

Development of Electrochemical Sensing Technologies for Research Applications

Electrochemical sensors offer a rapid, sensitive, and cost-effective means of detecting specific chemical compounds. The aromatic and amide functionalities within this compound suggest that it could be electrochemically active. The development of a sensor for this compound could be valuable in applications such as monitoring its synthesis in real-time or in specialized biosensors.

A potential electrochemical sensor could be based on the oxidation of the aromatic amine precursor or the amide group itself at a modified electrode surface. For instance, a glassy carbon electrode modified with nanomaterials like carbon nanotubes or metal-organic frameworks (MOFs) could enhance the sensitivity and selectivity of the detection. cluster-science.com The electrochemical response, likely a current peak at a specific potential, would be proportional to the concentration of the analyte. Research in this area would involve cyclic voltammetry studies to determine the oxidation potential and the development of a suitable electrode modification strategy to achieve the desired analytical performance. researchgate.net

Microfluidic and Miniaturized Analytical Platforms

Microfluidic systems, or "lab-on-a-chip" devices, are revolutionizing chemical analysis and synthesis by performing operations on a miniaturized scale. nih.gov These platforms offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. elveflow.com

For the research and development of this compound, microfluidic reactors could be employed for its synthesis. The precise control over reaction conditions (temperature, mixing, and reaction time) in a microreactor can lead to higher yields and purity compared to traditional batch methods. rsc.org

Furthermore, analytical microfluidic devices can be developed for the rapid analysis of this compound. Such a device could integrate sample preparation, separation (e.g., by microchip electrophoresis or chromatography), and detection onto a single chip. This would be particularly beneficial for real-time monitoring of reaction progress or for high-throughput analysis of samples from degradation studies.

Future Research Directions and Potential Academic Applications

Exploration in Advanced Materials Science Research

The unique combination of a rigid cyclopentane (B165970) moiety and a functionalizable aromatic ring in methyl 4-cyclopentaneamidobenzoate makes it an intriguing candidate for materials science.

Polymer Chemistry : While not a polymer itself, this compound could serve as a monomer or a modifying agent in polymer synthesis. The ester and amide functionalities offer sites for polymerization or grafting onto existing polymer backbones. For instance, derivatives of N-(p-aminobenzoyl)-L-glutamine have been used to create new compounds with potential antitumoral activity that are encapsulated in polymeric nanocapsules. cellulosechemtechnol.roresearchgate.net This suggests that this compound could potentially be integrated into biocompatible polymers for various applications.

Liquid Crystals : The rod-like shape suggested by the para-substituted benzene (B151609) ring is a common feature in molecules that exhibit liquid crystalline phases. The cyclopentane group could influence the packing and intermolecular interactions, potentially leading to novel mesophases. Research into the phase behavior of related N-acyl-β-alanines, which also possess amide linkages and alkyl chains, has revealed complex thermotropic properties and the formation of tilted bilayer structures. nih.gov

Functional Materials : The aromatic ring of this compound could be functionalized to introduce photoresponsive, electroactive, or other smart properties. The compound could also be explored as a component in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices, where charge transport and luminescent properties are key.

Role in Supramolecular Chemistry and Host-Guest Interactions

The amide and ester groups in this compound are capable of forming hydrogen bonds, a key interaction in supramolecular chemistry.

Self-Assembly : N-acyl-β-alanines, which are structurally similar, are known to self-assemble into well-defined bilayer structures stabilized by hydrogen bonding and van der Waals interactions. nih.gov It is plausible that this compound could also form interesting self-assembled structures in solution or in the solid state.

Host-Guest Chemistry : The aromatic ring and the cyclopentane cavity could potentially act as a host for smaller guest molecules. Para-aminobenzoic acid (PABA), a related compound, has been shown to form supramolecular complexes with various cyclic molecules through hydrogen bonding. psu.edursc.org This suggests that this compound could be a building block for constructing more complex host-guest systems.

Applications in Catalysis and Reaction Engineering Research

The potential for this compound in catalysis is an area ripe for exploration.

Organocatalysis : The amide group could potentially act as a hydrogen bond donor to activate substrates in organocatalytic reactions. While no direct studies exist for this compound, the broader class of N-acyl aminobenzothiazoles has been synthesized via N-heterocyclic carbene (NHC)-catalyzed amidation. nih.govrsc.org

Ligand Development : The molecule could be modified to act as a ligand for metal-catalyzed reactions. The aromatic ring and the heteroatoms (nitrogen and oxygen) could coordinate with metal centers, and the cyclopentane group could provide steric bulk to influence the selectivity of the catalytic process.

Reaction Engineering : The study of reaction kinetics and mechanisms involving this compound, particularly in continuous flow systems, could provide valuable data for process optimization and scale-up. ru.nlwhiterose.ac.uk

Development of Research Tools and Chemical Probes

The structural features of this compound lend themselves to the development of specialized chemical tools.

Molecular Probes : N-acyl conjugates of amino acids and neurotransmitters are of interest as pharmacological tools to probe new sites on GPCRs, transporters, and ion channels. nih.govnih.govresearchgate.net By incorporating reporter groups (e.g., fluorescent tags) onto the aromatic ring or the cyclopentane moiety, this compound derivatives could be developed as probes to study biological systems.

Integrated Computational-Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental work can accelerate the discovery of new applications for this compound.

Molecular Modeling : Docking studies and molecular dynamics simulations could predict the binding of this compound and its derivatives to biological targets, guiding the design of new therapeutic agents. nih.govnih.gov Computational methods can also be used to predict the properties of materials derived from this compound.

Cheminformatics : Analysis of large chemical databases can help identify compounds with similar structural motifs and known activities, providing a starting point for exploring the potential of this compound. researchgate.net

Environmental Fate and Degradation Studies in Academic Contexts

Understanding the environmental behavior of synthetic compounds is a crucial aspect of green chemistry.

Biodegradation Pathways : Research could focus on identifying microorganisms and enzymes capable of degrading this compound. This would involve studying the metabolic pathways and identifying the breakdown products. The industrial production of aminobenzoic acid and its derivatives can lead to environmental pollution, highlighting the need for sustainable synthesis and degradation methods. mdpi.com

Abiotic Degradation : Studies on the hydrolysis, photolysis, and oxidation of this compound under various environmental conditions would provide insights into its persistence and transformation in the environment. PABA, for example, can be oxidized to form 4-nitrobenzoic acid or 4-benzoquinone. mdpi.com

Q & A

Basic: How can researchers optimize the synthesis of methyl 4-cyclopentaneamidobenzoate to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions often proceed optimally at 60–80°C to balance kinetic efficiency and side-product formation .
  • Catalysts : Use coupling agents (e.g., DCC/DMAP) for amidation steps to improve cyclopentaneamide incorporation .
  • Purification : Employ flash chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity products. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using 1^1H/13^13C NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) to verify ester (δ 3.8–3.9 ppm) and amide (δ 6.5–7.5 ppm) protons. 13^13C NMR confirms carbonyl carbons (ester: ~168 ppm; amide: ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (UV detection at 254 nm) with a retention time comparison to standards ensures purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ (e.g., calculated for C14_{14}H17_{17}NO3_3: 255.1234) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural ambiguities. Mitigation strategies include:

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) .
  • Structural analogs : Synthesize derivatives (e.g., varying cyclopentane substituents) to isolate structure-activity relationships (SAR) .
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase) and validate with experimental IC50_{50} values .

Advanced: What computational approaches are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions (e.g., with kinase domains) over 100 ns trajectories, analyzing binding free energies (MM-PBSA) .
  • Pharmacophore modeling : Generate 3D pharmacophore maps (Schrödinger Phase) to identify critical hydrogen-bonding and hydrophobic features .

Advanced: How can researchers design experiments to study this compound’s enzymatic inhibition mechanisms?

Methodological Answer:

  • Enzyme kinetics : Conduct Michaelis-Menten assays (e.g., for acetylcholinesterase) with varying substrate concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify enzyme-ligand affinity .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID: 1XYZ) to resolve binding modes at 2.0 Å resolution .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acid spills) and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.